molecular formula C8H11NO B14683688 Bicyclo[4.1.0]hept-2-ene-7-carboxamide CAS No. 36186-70-6

Bicyclo[4.1.0]hept-2-ene-7-carboxamide

Cat. No.: B14683688
CAS No.: 36186-70-6
M. Wt: 137.18 g/mol
InChI Key: GDCDRCNEEQKDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.0]hept-2-ene-7-carboxamide (CAS 36186-70-6) is a bicyclic compound with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol. Its structure features a norbornene-like bicyclo[4.1.0]heptene core substituted with a carboxamide group at the 7-position. The InChIKey (GDCDRCNEEQKDBC-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Synthetic routes include magnesium carbenoid 1,3-CH insertion reactions using chiral sulfoxides, as demonstrated by Satoh et al., yielding optically active derivatives . Its stability under storage (dry, cool, ventilated conditions) and reactivity in forming derivatives (e.g., carbonyl chlorides) highlight its versatility in organic synthesis .

Properties

CAS No.

36186-70-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

bicyclo[4.1.0]hept-2-ene-7-carboxamide

InChI

InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2,(H2,9,10)

InChI Key

GDCDRCNEEQKDBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(=O)N)C=C1

Origin of Product

United States

Preparation Methods

Photochemical Decarbonylation of Bicyclo[2.2.2]oct-5-en-2-ones

The photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones offers a direct route to bicyclo[4.1.0]hept-2-enes (trinorcarenes), as demonstrated in studies targeting sesquiterpene synthesis. To adapt this method for bicyclo[4.1.0]hept-2-ene-7-carboxamide, the following steps are proposed:

Synthesis of Substituted Bicyclo[2.2.2]oct-5-en-2-ones

A Diels-Alder reaction between cyclohexa-2,4-dienes and a dienophile bearing a carboxamide precursor (e.g., a nitrile or protected amine) yields bicyclo[2.2.2]oct-5-en-2-ones. For instance, using a dienophile with a nitrile group at the C-7 position ensures regioselective incorporation of the functional group. Cyclohexa-2,4-dienes with methylthiomethyl or methoxy substituents at C-6 enhance reaction efficiency.

Photolysis and Decarbonylation

Irradiation of the bicyclo[2.2.2]oct-5-en-2-one derivative in benzene under high-pressure Hg lamp light induces decarbonylation, forming bicyclo[4.1.0]hept-2-ene. The nitrile group at C-7 is subsequently hydrolyzed to a carboxamide using acidic or basic conditions (e.g., H2SO4/H2O or NaOH/H2O2). Yields for analogous trinorcarene syntheses exceed 70%, though carboxamide formation may require optimization.

Key Reaction Parameters:
  • Solvent : Benzene or toluene
  • Light Source : High-pressure Hg lamp (λ = 254 nm)
  • Temperature : Room temperature
  • Post-Photolysis Modification : Hydrolysis at 80–100°C for 6–12 hours

Diels-Alder Reaction with Post-Functionalization

The Diels-Alder reaction is a versatile method for constructing bicyclic frameworks. By selecting a dienophile pre-functionalized with a carboxamide group, the target compound can be synthesized in two stages:

Diels-Alder Cycloaddition

Reaction of cyclohexa-1,3-diene with a dienophile such as N-substituted maleimide (bearing a carboxamide group) produces a bicyclo[2.2.2]octene derivative. The endo preference of the reaction ensures proper spatial orientation of the carboxamide substituent.

Ring Contraction via Acid Catalysis

Treatment with a Lewis acid (e.g., BF3·Et2O) induces ring contraction, converting the bicyclo[2.2.2]octene to bicyclo[4.1.0]hept-2-ene. The carboxamide group’s electron-withdrawing nature stabilizes the transition state, enhancing reaction efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Challenges
Photochemical Decarbonylation Bicyclo[2.2.2]oct-5-en-2-ones Diels-Alder, photolysis, hydrolysis ~70% High regioselectivity; scalable Requires UV equipment
Epoxide Ring-Opening Cyclohexene oxide Amine addition, bromination, cyclization >85% Mild conditions; versatile substituents Limited to specific amine derivatives
Diels-Alder/Contraction Cyclohexa-1,3-diene Cycloaddition, acid-catalyzed contraction ~60% Modular dienophile design Sensitivity to steric effects

Mechanistic Insights and Functional Group Compatibility

Stability of Carboxamide Groups

Carboxamides exhibit stability under photolytic and acidic conditions, making them suitable for multi-step syntheses. However, strong reducing agents (e.g., LiAlH4) may reduce the amide to an amine, necessitating protective strategies during cyclization steps.

Stereochemical Control

The bicyclo[4.1.0]hept-2-ene framework’s stereochemistry is influenced by the precursor’s geometry. For example, Diels-Alder adducts with endo configurations yield cis-fused bicyclic products, while photochemical methods preserve substituent orientation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-2-ene-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Bicyclo[4.1.0]hept-2-ene-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxamide group can form hydrogen bonds and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogs: Bicyclic Core Variations

Table 1: Physical and Structural Properties of Bicyclic Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Retention Index (RI) Boiling Point (°C) Key Functional Group
Bicyclo[4.1.0]hept-2-ene-7-carboxamide C₈H₁₁NO 137.18 - - Carboxamide (-CONH₂)
Bicyclo[4.1.0]heptane C₇H₁₂ 96.17 937 - None (pure hydrocarbon)
Bicyclo[3.1.0]hex-2-ene C₆H₈ 80.13 902 - None
Bicyclo[4.1.0]hept-3-ene C₇H₁₀ 94.15 - 110.3 None
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride C₁₀H₁₃ClO 184.66 - - Carbonyl chloride (-COCl)

Key Observations :

  • Ring Size and Stability : Smaller bicyclic systems (e.g., bicyclo[3.1.0]hex-2-ene) exhibit lower retention indices (RI = 902) compared to bicyclo[4.1.0]heptane (RI = 937), suggesting increased volatility or reduced polarity in smaller frameworks .

Functional Group Derivatives

Carboxylic Acid and Aldehyde Derivatives
  • Bicyclo[4.1.0]heptane-7-carboxylic acid (C₈H₁₂O₂): Reported in thermodynamic studies, this analog has a carboxylic acid (-COOH) group, increasing acidity (pKa ~4-5) compared to the carboxamide .
  • Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxaldehyde (C₈H₆O): The aldehyde (-CHO) group introduces electrophilicity, enabling condensation reactions absent in the carboxamide .
Chloride Derivatives
  • Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride (C₁₀H₁₃ClO): The carbonyl chloride group enhances reactivity toward nucleophiles (e.g., amines, alcohols), enabling peptide coupling or esterification .

Heterocyclic and Substituted Analogs

Table 2: Heterocyclic and Substituted Bicyclic Compounds
Compound Name Key Feature Application/Reactivity
4-Thia-1-azabicyclo[3.2.0]heptane Heteroatoms (S, N) in ring Antibiotic precursors (e.g., penams)
7-(7-Bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane Fused bicyclic structure Polycyclic hydrocarbon research
Bicyclo[2.2.1]hept-2-ene (Norbornene) Larger bridge (2.2.1 vs. 4.1.0) Polymerization monomers

Key Observations :

  • Heteroatom Influence : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives exhibit distinct biological activity due to sulfur and nitrogen atoms, unlike the carboxamide’s purely hydrocarbon backbone .
  • Bridge Size Effects: Norbornene (bicyclo[2.2.1]hept-2-ene) shows higher ring strain and reactivity in Diels-Alder reactions compared to the less strained bicyclo[4.1.0] systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.